Oxyfenthiin

Description

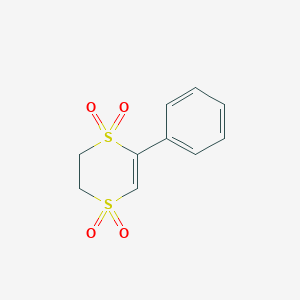

Oxyfenthiin is a systemic fungicide belonging to the oxathiine chemical class, which is characterized by a heterocyclic structure containing sulfur and oxygen atoms. It is primarily used in agricultural settings to control fungal pathogens, with applications spanning both foliar and seed treatment methods. This compound has demonstrated efficacy against a range of plant diseases, particularly those caused by Basidiomycetes, such as rusts and smuts. Its mode of action involves inhibition of fungal mitochondrial respiration by targeting succinate dehydrogenase (SDH), a key enzyme in the electron transport chain .

Properties

CAS No. |

34407-87-9 |

|---|---|

Molecular Formula |

C10H10O4S2 |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

5-phenyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide |

InChI |

InChI=1S/C10H10O4S2/c11-15(12)6-7-16(13,14)10(8-15)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |

InChI Key |

GABNAHQQEVWYNS-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C(=CS1(=O)=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxyfenthiin involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired product. For instance, the preparation might involve the use of sodium methoxide in a refluxing solution of methyl alcohol, followed by neutralization with hydrochloric acid and subsequent crystallization .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Oxyfenthiin undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxygenated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

Oxyfenthiin has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes .

Mechanism of Action

The mechanism of action of Oxyfenthiin involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxyfenthiin shares structural and functional similarities with other oxathiine derivatives, notably carboxin and oxycarboxin. Below is a detailed comparison of these compounds based on chemical properties, biological activity, and practical applications.

Chemical Structure and Classification

- This compound : An oxathiine derivative with a substituted phenyl group enhancing its systemic mobility and persistence in plants.

- Carboxin : The prototypical oxathiine fungicide, featuring a thiophenyl substituent.

- Oxycarboxin : A carboxin analog with an additional oxygen atom, improving its solubility and uptake efficiency.

Mode of Action

All three compounds inhibit SDH, disrupting cellular energy production in fungi. However, structural differences influence their binding affinity and spectrum:

- Carboxin : Highly specific to SDH in Basidiomycetes, particularly effective against Ustilago species (smuts).

- Oxycarboxin : Broader activity due to enhanced solubility, targeting rusts (Puccinia spp.) and Rhizoctonia solani.

- This compound: Exhibits intermediate solubility and systemic movement, with activity against both smuts and rusts. Resistance management is a noted advantage due to its modified substituents .

Application and Efficacy

| Compound | Target Pathogens | Application Method | Key Advantages | Limitations |

|---|---|---|---|---|

| This compound | Smuts, rusts | Foliar spray, seed treatment | Moderate persistence, resistance management | Limited efficacy against Ascomycetes |

| Carboxin | Seed-borne smuts (Ustilago) | Seed treatment | High specificity, cost-effective | Narrow spectrum, prone to resistance |

| Oxycarboxin | Rusts, Rhizoctonia | Foliar spray | Broad-spectrum, improved solubility | Higher phytotoxicity risk |

Research Findings

- Resistance Development : Carboxin-resistant strains of Ustilago maydis emerged rapidly in the 1980s, prompting the development of oxycarboxin and this compound with altered substituents to mitigate resistance .

- Environmental Impact : this compound exhibits lower soil persistence compared to carboxin, reducing ecological retention concerns .

- Synergistic Use: this compound is often combined with non-oxathiine fungicides (e.g., triazoles) to enhance efficacy against mixed fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.